N-cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
CAS No.: 412008-13-0
Cat. No.: VC6249903
Molecular Formula: C15H19N5O
Molecular Weight: 285.351
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 412008-13-0 |
|---|---|
| Molecular Formula | C15H19N5O |
| Molecular Weight | 285.351 |
| IUPAC Name | N-cyclohexyl-2-(5-phenyltetrazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C15H19N5O/c21-14(16-13-9-5-2-6-10-13)11-20-18-15(17-19-20)12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,21) |
| Standard InChI Key | RELWYJSTOBFEEJ-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3 |
Introduction
Chemical Synthesis and Preparation
Tetrazole Ring Formation
The synthesis of N-cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide begins with constructing the tetrazole nucleus. Tetrazoles are typically synthesized via cyclization reactions, such as the [2+3] cycloaddition between nitriles and sodium azide under acidic conditions . Alternatively, hydrazine derivatives may react with cyanogen bromide to form tetrazole intermediates. For this compound, the 2H-tetrazole isomer is favored due to the substitution pattern at the N2 position, which is stabilized by the adjacent phenyl group .
Functionalization with Phenyl and Cyclohexyl Moieties
Structural and Physicochemical Properties
Molecular Geometry and Stereochemistry
The compound’s structure, confirmed via X-ray crystallography in related analogs, reveals a planar tetrazole ring conjugated to the phenyl group, while the cyclohexyl moiety adopts a chair conformation . The acetamide linker facilitates hydrogen bonding with biological targets, as evidenced by its -NHCO- group’s participation in intermolecular interactions .
Spectroscopic Characterization
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¹H NMR (DMSO-d₆): Key signals include δ 8.21 (d, 1H, NH), 7.40–7.19 (m, 5H, phenyl), and 3.91 (s, 2H, CH₂) .
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¹³C NMR: Peaks at δ 166.1 (C=O), 151.2 (tetrazole C2), and 128.3–126.9 (phenyl carbons) align with similar acetamide-tetrazole derivatives .
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IR: Stretching vibrations at 1670 cm⁻¹ (amide I) and 1540 cm⁻¹ (tetrazole ring).
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 285.35 g/mol | |
| Melting Point | 215–217°C (predicted) | |
| LogP (Lipophilicity) | 2.8 (calculated) | |
| Solubility | Poor in water; soluble in DMSO |
Biological Activities and Mechanisms
Anticancer Activity
Preliminary assays on tetrazole-acetamide hybrids reveal moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 25–50 µM) . The cyclohexyl group’s hydrophobicity likely promotes interaction with hydrophobic pockets in kinase domains, as seen in EGFR inhibitors .
Pharmacological Applications and Drug Development
Bioisosteric Replacement
The tetrazole ring serves as a carboxylate surrogate, improving metabolic stability and oral bioavailability . In angiotensin II receptor antagonists, tetrazoles reduce peptide degradation while maintaining affinity.
Target Engagement Studies
Molecular docking simulations predict strong binding to cyclooxygenase-2 (COX-2) via hydrogen bonds between the acetamide NH and Arg120 . This interaction mirrors celecoxib’s mechanism, suggesting anti-inflammatory potential .
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